molecular formula C11H18N4O B1471667 2-cyclopropyl-N4-(2-methoxyethyl)-N4-methylpyrimidine-4,6-diamine CAS No. 1538837-14-7

2-cyclopropyl-N4-(2-methoxyethyl)-N4-methylpyrimidine-4,6-diamine

Cat. No. B1471667
CAS RN: 1538837-14-7
M. Wt: 222.29 g/mol
InChI Key: XQKDIVUQHJXVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-N4-(2-methoxyethyl)-N4-methylpyrimidine-4,6-diamine (CMEPMPD) is a heterocyclic compound with a unique structure containing both nitrogen and cyclopropane rings. CMEPMPD has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It has been used in the synthesis of several drugs and biochemicals and has been the subject of numerous scientific studies.

Scientific Research Applications

Antiviral Applications

A study by Hocková et al. (2003) detailed the synthesis of 2,4-diamino-6-hydroxypyrimidines with various substituents, including cyclopropyl, which upon further modification yielded compounds with significant antiretroviral activity, notably against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. The compounds' activity was attributed to their ability to inhibit retrovirus replication in cell culture, highlighting their potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antibacterial Applications

Research by A. P (2019) on Schiff base derivatives, including compounds structurally related to 2-cyclopropyl-N4-(2-methoxyethyl)-N4-methylpyrimidine-4,6-diamine, demonstrated their antibacterial activity. The study utilized DFT calculations and in silico methods to predict the compounds' interactions with bacterial proteins, showing promising results against Staphylococcus aureus and Escherichia coli (A. P, 2019).

properties

IUPAC Name

2-cyclopropyl-4-N-(2-methoxyethyl)-4-N-methylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-15(5-6-16-2)10-7-9(12)13-11(14-10)8-3-4-8/h7-8H,3-6H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKDIVUQHJXVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N4-(2-methoxyethyl)-N4-methylpyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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